molecular formula C21H20Cl2N2O4 B2960679 2-(2,4-dichlorophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide CAS No. 1040657-80-4

2-(2,4-dichlorophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide

Cat. No. B2960679
M. Wt: 435.3
InChI Key: IWPLDXFEMDQJKY-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that has been developed through a specific synthesis method and has been found to have unique biochemical and physiological effects.

Scientific Research Applications

Molecular Docking and Anti-inflammatory Applications

A study focused on the design and synthesis of an indole acetamide derivative, revealing its potential as an anti-inflammatory agent through in silico modeling targeting the cyclooxygenase COX-1 and 2 domains. This work highlights the compound's synthesis process, molecular docking analysis, and energy studies to understand its stability and interaction energies within the molecule (Al-Ostoot et al., 2020).

Synthesis and Antimicrobial Evaluation

Research on the synthesis of novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides demonstrated their promising antibacterial and antifungal activities. This suggests the potential for these compounds to serve as a basis for developing new antimicrobial agents (Debnath & Ganguly, 2015).

Antioxidant Properties

Another study synthesized N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives and evaluated their antioxidant activity. The results indicated significant activity, highlighting the role of halogen substitution in enhancing antioxidant properties (Gopi & Dhanaraju, 2020).

Structural and Spectroscopic Analysis

The synthesis and characterization of N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide were detailed, providing insights into its three-dimensional structure through single crystal X-ray diffraction. This study also delved into the compound's intramolecular interactions, aiding in the understanding of its potential pharmaceutical applications (Al-Ostoot et al., 2019).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N2O4/c22-14-4-6-18(16(23)10-14)29-12-20(26)24-15-5-3-13-7-8-25(17(13)11-15)21(27)19-2-1-9-28-19/h3-6,10-11,19H,1-2,7-9,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPLDXFEMDQJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide

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